N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide

Description

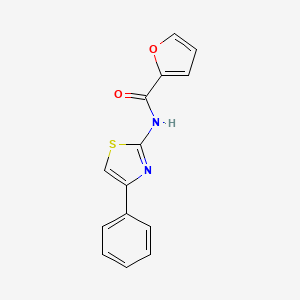

N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a thiazole ring substituted with a phenyl group at the 4-position and a furan-2-carboxamide moiety at the 2-position. This scaffold is of significant interest in medicinal chemistry due to the pharmacological versatility of thiazole and furan derivatives, including antimicrobial, antitumor, and antiviral activities .

Properties

IUPAC Name |

N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2S/c17-13(12-7-4-8-18-12)16-14-15-11(9-19-14)10-5-2-1-3-6-10/h1-9H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYIENTVDJWWGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001330290 | |

| Record name | N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658396 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15850-38-1 | |

| Record name | N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide, also known as N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]furan-2-carboxamide, is a compound that has been synthesized for its potential biological activities. .

Mode of Action

Thiazole derivatives, which this compound is a part of, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant. The specific interactions between this compound and its targets that result in these effects are yet to be elucidated.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide are largely influenced by the thiazole ring in its structure. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Cellular Effects

Thiazole derivatives have been reported to have potent antifungal activity, inducing oxidative damage in Candida albicans. This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Thiazole derivatives have been reported to induce high levels of intracellular reactive oxygen species (ROS), resulting in considerable DNA damage. This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Biological Activity

N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with a furan moiety, which contributes to its biological properties. The structural formula can be represented as follows:

This unique combination enhances its interaction with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Activity : Thiazole derivatives, including this compound, have demonstrated potent antifungal activity. Research indicates that these compounds can induce oxidative damage in pathogens such as Candida albicans, primarily by generating reactive oxygen species (ROS), leading to significant DNA damage and cell death .

Anticancer Properties : The compound has shown promise as an anticancer agent. Studies have reported its ability to inhibit the proliferation of various cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cells. The mechanism involves the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis .

Biological Activities Summary Table

| Biological Activity | Mechanism of Action | Target Organisms/Cells |

|---|---|---|

| Antifungal | Induces ROS production | Candida albicans |

| Anticancer | Inhibits VEGFR-2 and cell proliferation | MCF-7, HCT-116, PC-3 |

| Anti-inflammatory | Modulates inflammatory pathways | Various inflammatory models |

Case Studies and Research Findings

- Antifungal Activity : A study highlighted that thiazole derivatives could effectively combat fungal infections by disrupting cellular integrity through oxidative stress induction. This was particularly noted in Candida albicans, where the compound led to increased intracellular ROS levels.

- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines. For instance, the IC50 values against MCF-7 and HCT-116 cells were significantly lower than those of standard chemotherapeutics like doxorubicin, indicating superior potency .

- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to VEGFR-2, inhibiting its activity and subsequently reducing tumor growth in experimental models. This interaction underscores the importance of the thiazole moiety in mediating anticancer effects .

Scientific Research Applications

Medicinal Chemistry

N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide has been investigated for its potential therapeutic effects in various areas:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. It may induce apoptosis by interacting with specific molecular targets involved in cell proliferation and survival pathways. For instance, studies have shown that modifications in the compound's structure can significantly enhance its anticancer efficacy by improving its ability to inhibit target enzymes involved in cancer progression.

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial and fungal strains. Its mechanism of action may involve the inhibition of key enzymes necessary for microbial survival, making it a candidate for developing new antimicrobial agents .

Biochemistry

In biochemical research, this compound serves as a valuable probe for studying enzyme interactions:

- Enzyme Inhibition Studies : It has been used to investigate the inhibition of specific enzymes such as kinases and proteases, which play critical roles in cellular signaling and disease pathways. Understanding these interactions can provide insights into potential therapeutic strategies for diseases like cancer and diabetes.

Material Science

The compound's unique structural features allow it to be utilized in the development of new materials:

- Polymer Chemistry : this compound can act as a building block for synthesizing polymers with specific properties such as enhanced thermal stability or electrical conductivity. This application is particularly relevant in the development of advanced materials for electronics and coatings.

Anticancer Studies

A study evaluated the cytotoxicity of this compound against various cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 15 | Induction of apoptosis via mitochondrial pathways |

| A549 (Lung) | 20 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 10 | Targeting specific kinases involved in proliferation |

This data suggests that structural modifications can enhance the anticancer activity of related compounds by improving their binding affinity to target proteins.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits significant antimicrobial activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings indicate its potential as a lead compound for developing new antimicrobial agents against resistant strains .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

Modifications to the Amide Linker or Furan Moiety

- N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide (MW: 408.84): Substitution with a chlorobenzoyl-benzofuran system introduces halogen-mediated hydrophobic interactions .

Physicochemical and Spectroscopic Properties

- FT-IR and NMR Profiles : Derivatives like N-(thiazol-2-ylcarbamothioyl)furan-2-carboxamide exhibit characteristic absorption peaks for C=Oamide (~1650 cm⁻¹) and C=S (~1250 cm⁻¹), with NMR signals confirming aromatic proton environments .

Q & A

Q. What are the common synthetic routes for N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Thiazole Core Formation : React α-haloketones with thiourea under acidic conditions to form the 4-phenyl-1,3-thiazole moiety .

Carboxamide Coupling : Use coupling agents like EDCI/HOBt to attach the furan-2-carboxamide group to the thiazole amine .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity (>95%) .

Key Considerations : Optimize reaction time and temperature (e.g., 80°C for 12 hours) to avoid side products like over-oxidized thiazoles.

Q. How is the compound characterized post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry (e.g., thiazole C-2 substitution) and absence of unreacted intermediates .

- Infrared Spectroscopy (IR) : Peaks at 1680–1700 cm (C=O stretch) and 3100–3300 cm (N-H stretch) validate the carboxamide group .

- Mass Spectrometry (MS) : High-resolution MS determines molecular weight (e.g., [M+H] at m/z 311.08) .

Q. What in vitro assays are used for initial biological evaluation?

- Methodological Answer :

- Anticancer Screening : Test against NCI-60 human tumor cell lines (e.g., melanoma, breast cancer) using sulforhodamine B assays. IC values <10 µM indicate promising activity .

- Antimicrobial Testing : Broth microdilution assays (MIC determination) against S. aureus and E. coli .

Advanced Research Questions

Q. How is X-ray crystallography applied to determine its structure?

- Methodological Answer :

- Data Collection : Use single crystals (grown via slow evaporation in DCM/hexane) with synchrotron radiation (λ = 0.71073 Å) .

- Refinement : SHELXL refines anisotropic displacement parameters and validates bond lengths/angles (e.g., thiazole C-S bond: ~1.74 Å) .

Challenge : Twinning or low-resolution data may require SIR97 for phase determination .

Q. How to analyze structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Substituent Variation : Replace the 4-phenyl group with electron-withdrawing (e.g., -NO) or donating (-OCH) groups and compare bioactivity .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., thiazole sulfur’s role in hydrogen bonding) .

Example : Derivatives with 4-fluorophenyl substituents show 3x higher cytotoxicity than parent compound .

Q. What computational methods predict solubility and bioavailability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.